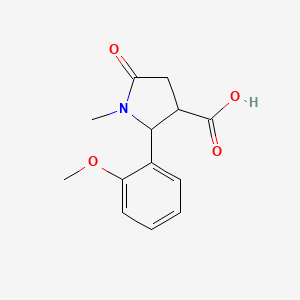
3-(2-Methyl-pyridin-3-YL)-propionic acid
Descripción general
Descripción
3-(2-Methyl-pyridin-3-YL)-propionic acid, or 3MPA for short, is a compound of interest in the field of scientific research. It is a type of organic acid that is used in various laboratory experiments and has a wide range of applications.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- Research has focused on the synthesis and structural characterization of compounds related to 3-(2-Methyl-pyridin-3-YL)-propionic acid. For example, studies have detailed the synthesis, crystalline structures, and intermolecular interactions of related pyridine and pyrazole derivatives, highlighting their potential in material science and organic synthesis (Di, 2010), (Amadio et al., 2012).
Catalytic Activities
- Certain derivatives of this compound have been examined for their catalytic properties, particularly in reactions like the Suzuki-Miyaura coupling, which is fundamental in the development of pharmaceuticals and organic materials (Amadio et al., 2012).
Material Science and Photoluminescence
- Some studies have delved into the photoluminescent properties of compounds related to this compound, exploring their potential applications in material science and sensor technology. These investigations reveal how structural modifications can impact photoluminescent behavior and offer pathways to new types of fluorescent materials (Savita et al., 2021).
Environmental and Sensor Applications
- Research has also explored the use of pyridine derivatives in environmental applications, such as the selective removal of anionic dyes from aqueous solutions. This work highlights the potential of these compounds in water treatment and pollution control, demonstrating high uptake capacities and excellent selectivity for anionic dyes (Yu et al., 2021).
Molecular Interactions and Supramolecular Chemistry
- The study of this compound derivatives extends into supramolecular chemistry, where their molecular interactions, crystal structures, and potential for forming complex architectures are examined. These investigations contribute to the understanding of molecular assembly processes and the design of advanced materials (Zhu et al., 2014).
Propiedades
IUPAC Name |
3-(2-methylpyridin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-8(3-2-6-10-7)4-5-9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBNITMMYDMHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



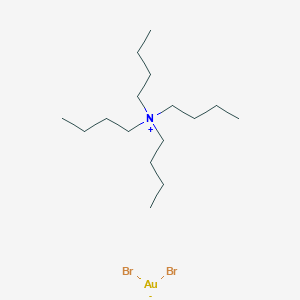
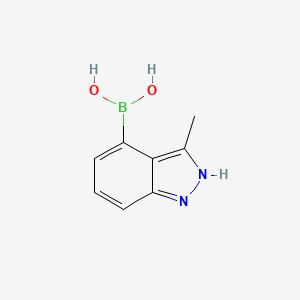
![Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate](/img/structure/B1452262.png)
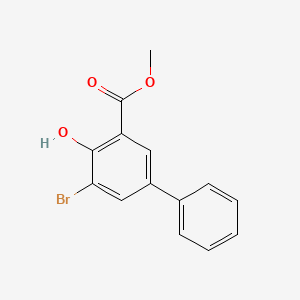
![4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1452264.png)

![N2-[(Benzyloxy)carbonyl]glutaminyltyrosine](/img/structure/B1452270.png)
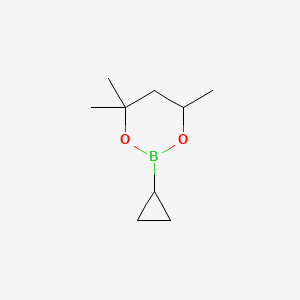

![4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1452274.png)
![Ethyl 2-amino-5-[(2-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1452276.png)

![ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B1452278.png)
